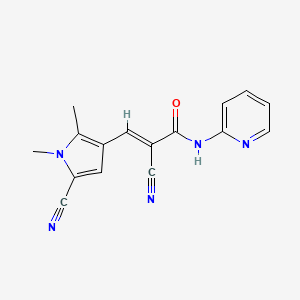
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide is a useful research compound. Its molecular formula is C16H13N5O and its molecular weight is 291.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1424665-67-7 |
| Molecular Formula | C17H16N4O |
| Molecular Weight | 324.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Modulation of Signaling Pathways : The compound appears to interact with key signaling pathways, possibly influencing gene expression related to cancer progression and inflammatory responses.
Biological Activity Studies
Recent studies have highlighted the compound's promising biological activities:
- Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 10 μM against breast cancer cells, indicating significant potential for further development as an anticancer agent .
- Anti-inflammatory Effects : Another study focused on the compound's ability to inhibit pro-inflammatory cytokine production in macrophages. Results showed a reduction in TNF-alpha and IL-6 levels when treated with concentrations as low as 5 μM .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In a series of tests against Gram-positive and Gram-negative bacteria, it exhibited moderate inhibitory effects, suggesting potential applications in treating bacterial infections .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Model : A recent study utilized a murine model to assess the efficacy of the compound in inhibiting tumor growth. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic.
- Chronic Inflammation Model : In a chronic inflammation model induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased inflammatory markers and improved histological scores in tissue samples .
Propriétés
IUPAC Name |
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-11-12(8-14(10-18)21(11)2)7-13(9-17)16(22)20-15-5-3-4-6-19-15/h3-8H,1-2H3,(H,19,20,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJLVJJUHPPZPC-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














